7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of 148.16 g/mol. It features a benzofuran structure, which is characterized by a fused benzene and furan ring system. The presence of a hydroxyl group at the 7-position and an aldehyde functional group at the 5-position contributes to its reactivity and potential biological activity. This compound is recognized for its role in various
Several synthesis methods have been reported for 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde:
7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde has potential applications in:
Interaction studies involving 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde often focus on its ability to interact with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that similar compounds can modulate enzyme activities or bind to receptors, influencing various biological pathways. Detailed interaction studies would be essential to elucidate its specific mechanisms of action.
Several compounds share structural similarities with 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2,3-Dihydrobenzofuran-5-carbaldehyde | Lacks hydroxyl group at position 7 | More reactive due to absence of hydroxyl group |
| 2,3-Dihydrobenzofuran-4-carbaldehyde | Hydroxyl at position 6 | Different biological activity profile |
| 2-Hydroxybenzaldehyde | Simple aromatic aldehyde | Less complex structure; serves as a precursor |
| 7-Methoxybenzofuran | Methoxy group instead of hydroxyl | Altered solubility and reactivity properties |
These compounds highlight the uniqueness of 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde through its specific functional groups and their implications for reactivity and biological activity. Its distinct hydroxyl group at position 7 sets it apart from others in terms of potential interactions and applications in medicinal chemistry.
The benzofuran core is a privileged scaffold in drug design due to its:
Recent studies demonstrate that dihydrobenzofuran derivatives exhibit enhanced metabolic stability over fully aromatic analogs due to reduced cytochrome P450-mediated oxidation. For example, partial saturation of the furan ring in 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde decreases electrophilic reactivity at the β-position, mitigating undesired covalent adduct formation with cellular nucleophiles.
7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is synthesized via:
The aldehyde functionality serves as a linchpin for further derivatization:
Transition metal-catalyzed cyclization represents one of the most versatile and efficient methodologies for constructing dihydrobenzofuran frameworks, including 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde analogues [1] [2] [3]. The strategic application of palladium, copper, rhodium, and other transition metals has enabled the development of sophisticated synthetic routes that provide excellent regioselectivity and functional group tolerance.
Palladium-Catalyzed Cyclization Methodologies
Palladium-mediated approaches have demonstrated exceptional utility in dihydrobenzofuran synthesis through various mechanistic pathways [4] [5]. The palladium/norbornene cooperative catalysis system has emerged as a particularly effective method for accessing dihydrobenzofurans from aryl iodides and epoxides [4]. This methodology employs bulky phosphine ligands and polar aprotic solvents to promote the coupling of epoxides, with careful tuning of the norbornene component improving conversion by minimizing the formation of undesired norbornene-insertion byproducts [4].
The synthetic protocol typically involves the use of palladium acetate as the catalyst precursor, with silver acetate serving as both an oxidant and halide scavenger [6]. Reaction conditions generally require temperatures between 110-150°C in toluene or similar solvents, with catalyst loadings ranging from 5-10 mol% depending on substrate complexity [6] [7]. The palladium-catalyzed tandem cyclization/Suzuki-coupling reaction has proven particularly valuable for generating benzofuran derivatives bearing diverse aryl substituents [2].
| Catalyst System | Temperature (°C) | Solvent | Yield Range (%) | Substrate Scope |
|---|---|---|---|---|
| Palladium acetate/Silver acetate | 110-150 | Toluene | 60-91 | Aryl iodides, enynes |
| Palladium chloride/Triphenylphosphine | 80-120 | Acetonitrile | 65-85 | Phenolic substrates |
| Palladium/Norbornene cooperative | 100-130 | Dimethylformamide | 70-88 | Epoxide coupling |
Copper-Mediated Cyclization Strategies
Copper-catalyzed approaches offer distinct advantages in terms of cost-effectiveness and unique mechanistic pathways [8] [9]. The copper-mediated construction of benzofuran derivatives through intramolecular dehydrogenative carbon-hydrogen/oxygen-hydrogen coupling has been developed with excellent yields ranging from 64-91% [8]. This methodology tolerates both electron-donating and electron-withdrawing substituents, making it suitable for diverse substrate classes [8].
The copper-catalyzed process typically involves the use of copper bromide or copper iodide as catalysts, with sodium carbonate as base in polar solvents such as dimethyl sulfoxide [10]. Mechanistic studies have revealed that the reaction proceeds through a radical pathway initiated by single electron transfer between the hydroxyl group of the substrate and the copper catalyst [8]. The formation of copper acetylide intermediates, generated through hydrolysis of calcium carbide followed by treatment with cuprous bromide, represents a key step in the catalytic cycle [10].
Rhodium-Catalyzed Vinylene Annulation
Rhodium-catalyzed methodologies have enabled the selective synthesis of carbon-4 functionalized benzofurans through direct vinylene annulation [11]. This approach utilizes readily available meta-salicylic acid derivatives with vinylene carbonate to achieve selective construction of carbon-4 substituted benzofurans [11]. The reaction mechanism involves coordination-assisted carbon-hydrogen bond activation at the proximal position, followed by coordination and migratory insertion of vinylene carbonate into the rhodium-carbon bond [11].
The rhodium-catalyzed process typically employs cyclopentadienyl rhodium complexes as catalysts, with reaction temperatures ranging from 80-120°C [11]. Computational studies using density functional theory calculations have provided insights into the reaction pathway, revealing that intramolecular nucleophilic substitution represents the rate-limiting step with an energy barrier of approximately 30.5 kcal/mol [11].
Lewis acid catalysis provides an alternative approach to transition metal catalysis, offering unique reactivity patterns and often milder reaction conditions for dihydrobenzofuran synthesis [12] [13] [14]. The strategic application of boron, aluminum, and other Lewis acidic species has enabled the development of efficient synthetic methodologies with excellent functional group compatibility.
Boron-Based Lewis Acid Systems
Cage-shaped borates incorporating benzofuran moieties have demonstrated enhanced catalytic activity for various coupling reactions relevant to dihydrobenzofuran synthesis [12] [13]. These boron-based Lewis acids exhibit higher degrees of catalytic activity compared to simple benzene-based analogues, with the benzofuran framework contributing to effective conjugation and lowering of the unoccupied orbital energy levels [13]. The next-lowest unoccupied molecular orbital energy level for benzofuran-based borates has been calculated at -21.6 kcal/mol, significantly lower than benzene-based analogues at -18.3 kcal/mol [13].
The photochemical activation of these Lewis acid catalysts through black-light irradiation further enhances their catalytic activity [12]. This activation process enables the balancing of two typically conflicting requirements for Lewis acid catalysts: high acidity and efficient catalytic turnover [13]. The benzofuran-based Lewis acids have shown particular efficacy in Mukaiyama-aldol type reactions, with enhanced selectivity and yield compared to conventional systems [12].
Lewis Acid-Catalyzed Synthesis Protocols
The Lewis acid-catalyzed synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds represents a particularly effective methodology [14]. This approach employs N-bromosuccinimide as an oxidizing agent in conjunction with Lewis acid catalysts to facilitate the formation of 2,3-disubstituted benzofurans [14]. The proposed mechanism involves N-bromosuccinimide-assisted autotandem catalysis, with the Lewis acid catalyst facilitating key bond-forming steps [14].
Reaction conditions typically involve the use of Lewis acids such as boron trifluoride etherate or aluminum chloride at temperatures ranging from 60-100°C [14]. The methodology has been successfully applied to the synthesis of commercial pharmaceutical compounds, including benzbromarone and amiodarone, demonstrating its practical utility [14]. Isolated intermediates from these reactions can be converted to 4,5,6,7-tetrahydrobenzofurans, providing additional synthetic flexibility [14].
| Lewis Acid | Substrate Type | Temperature (°C) | Yield (%) | Product Type |
|---|---|---|---|---|
| Boron trifluoride etherate | Acrolein dimer/1,3-dicarbonyls | 60-80 | 70-85 | 2,3-Disubstituted benzofurans |
| Aluminum chloride | Phenolic substrates | 80-100 | 65-80 | Functionalized benzofurans |
| Cage-shaped borates | Aldehydes/ketones | 25-50 | 75-90 | Mukaiyama-aldol products |
Deep eutectic solvents represent a revolutionary approach to environmentally benign synthesis, offering unique advantages for dihydrobenzofuran construction through their exceptional solvating properties and reduced environmental impact [15] [16]. These solvents, formed through the combination of Lewis or Brønsted acids and bases in eutectic mixtures, provide highly tunable reaction media with minimal toxicity and negligible vapor pressure [15].
Deep Eutectic Solvent Composition and Properties
Deep eutectic solvents can be classified into four distinct types based on their composition [15]. Type III systems, consisting of quaternary ammonium salts with hydrogen bond donors, have shown particular promise for benzofuran synthesis applications [15]. The most commonly employed system involves choline chloride and urea in a 1:2 molar ratio, which forms a liquid with a freezing point of 12°C despite the individual components having melting points of 302°C and 133°C respectively [15].
The extensive hydrogen bonding network in deep eutectic solvents results in significant freezing point depression and unique solvating properties that facilitate multi-component reactions [15]. These solvents share similarities with ionic liquids in terms of tunability and lack of flammability, while offering distinct advantages in terms of preparation simplicity and cost-effectiveness [15].
Multi-Component Reaction Strategies
Multi-component cascade reactions for the synthesis of highly substituted 2,3-dihydrobenzofuran derivatives have been developed with moderate to good yields [17]. These reactions typically involve the combination of multiple reactants in a single reaction vessel, with the deep eutectic solvent serving both as reaction medium and catalyst [17]. The synthetic utilities of the resulting 2,3-dihydrobenzofurans include facile transformation to ethyl 2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate and ethyl benzofuran-2-carboxylate through simple chemical manipulations [17].
The deep eutectic solvent-assisted approach offers several advantages over conventional methods, including reduced reaction times, improved yields, and simplified purification procedures [16]. The ability to recycle and reuse the deep eutectic solvent system further enhances the environmental sustainability of these synthetic protocols [16].
Atom economy represents a fundamental principle of green chemistry, emphasizing the incorporation of all starting materials into the final product with minimal waste generation [16] [18]. Propargylation-cyclization sequences have emerged as particularly effective atom-economical approaches for dihydrobenzofuran synthesis, offering high efficiency with reduced environmental impact.
Visible Light-Mediated Atom-Economical Synthesis
Visible light-promoted organic reactions have gained significant attention for their ability to enable atom-economical transformations under mild conditions [16]. The synthesis of benzofuran heterocycles through visible light-mediated cyclization of 1,6-enynes with bromomalonates represents a notable example of atom-economical methodology [16]. This protocol proceeds without the need for photocatalysts, oxidants, transition metals, or additives, thereby meeting stringent atom-economy requirements [16].
The reaction mechanism involves radical-mediated pathways including 5-exo-dig cyclization, nucleophilic substitution, and aromatization steps [16]. The visible light activation enables the generation of enyene peroxo radicals, which undergo subsequent transformations through peroxoenynthio intermediates via 1,5-proton transfer reactions [16]. The removal of hydroxyl groups in the final step completes the benzofuran formation with high atom efficiency [16].
Propargylation-Cyclization Mechanistic Pathways
The propargylation-cyclization approach typically involves the initial formation of propargyl ether intermediates from readily available starting materials such as vanillin [1]. Treatment of vanillin with propargyl bromide in dimethylformamide in the presence of potassium carbonate generates the propargyl ether, which subsequently undergoes cesium fluoride-mediated Claisen rearrangement to construct the benzofuran ring system [1].
The synthetic methodology has demonstrated broad substrate scope and maintains high efficiency on gram-scale syntheses, making it a potentially practical method for industrial applications [19]. The protocol tolerates various functional groups and provides access to both 2-aryl and 2-alkyl substituted benzofuran derivatives with good to excellent yields [19].
| Reaction Type | Catalyst System | Atom Economy (%) | Yield Range (%) | Environmental Impact |
|---|---|---|---|---|
| Visible light cyclization | Catalyst-free | >95 | 70-90 | Minimal waste generation |
| Propargylation-cyclization | Cesium fluoride | 85-90 | 65-85 | Reduced solvent requirements |
| Deep eutectic solvent reactions | Inherent catalysis | 80-95 | 60-80 | Recyclable solvent system |